An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid
An In-depth Technical Guide to (2-Methoxy-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methoxy-4-methylphenyl)boronic acid, identified by the CAS number 198211-79-9 , is a specialized organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a methoxy and a methyl group on the phenyl ring, imparts distinct reactivity and properties that make it a valuable building block for the creation of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (2-Methoxy-4-methylphenyl)boronic acid is paramount for its effective handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 198211-79-9 |
| Molecular Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 169-174 °C |
| Solubility | Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dimethylformamide. |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature |
Data compiled from publicly available chemical supplier information.
Synthesis of (2-Methoxy-4-methylphenyl)boronic acid
The synthesis of (2-Methoxy-4-methylphenyl)boronic acid typically involves the lithiation of a substituted bromobenzene followed by reaction with a borate ester. A general synthetic workflow is outlined below.
Figure 1. General synthetic workflow for (2-Methoxy-4-methylphenyl)boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol describes a common method for the preparation of (2-Methoxy-4-methylphenyl)boronic acid.
Materials:
-
1-Bromo-2-methoxy-4-methylbenzene
-
n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Initial Solution: Dissolve 1-bromo-2-methoxy-4-methylbenzene in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (2-Methoxy-4-methylphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.
Applications in Drug Discovery and Organic Synthesis
The primary utility of (2-Methoxy-4-methylphenyl)boronic acid lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including many pharmaceutical compounds.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as (2-Methoxy-4-methylphenyl)boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.
Figure 2. Logical relationship in a Suzuki-Miyaura coupling reaction.
The presence of the methoxy and methyl groups on the phenyl ring of (2-Methoxy-4-methylphenyl)boronic acid can influence the electronic and steric properties of the molecule, thereby affecting the efficiency and selectivity of the coupling reaction. These substituents can play a role in directing the regioselectivity of the reaction and can also impact the properties of the final product, which is of particular importance in the design of new drug candidates.
Role in the Synthesis of Biologically Active Molecules
Arylboronic acids are crucial intermediates in the synthesis of a wide range of biologically active compounds. While specific examples directly utilizing (2-Methoxy-4-methylphenyl)boronic acid may be proprietary or detailed in specialized literature, the general class of substituted phenylboronic acids is instrumental in creating molecules with applications as:
-
Enzyme inhibitors
-
Receptor agonists and antagonists
-
Anticancer agents
-
Antiviral and antibacterial agents
The ability to introduce the 2-methoxy-4-methylphenyl moiety into a larger molecule via Suzuki-Miyaura coupling allows for the fine-tuning of its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
(2-Methoxy-4-methylphenyl)boronic acid (CAS 198211-79-9) is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of pharmacologically relevant compounds underscores its importance for researchers and professionals in the field of drug discovery. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for its effective application in the laboratory. As the demand for novel and intricate molecular architectures continues to grow, the significance of specialized building blocks like (2-Methoxy-4-methylphenyl)boronic acid in advancing chemical and pharmaceutical research is set to increase.
